

# Tofacitinib as a Tool for Studying Cytokine-Mediated Signaling

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## Compound of Interest

Compound Name: Tofacitinib

Cat. No.: B1680491

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## Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tofacitinib** is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in the intracellular signaling pathways of numerous cytokines that are pivotal in immune cell development, proliferation, and function. By inhibiting JAKs, **Tofacitinib** effectively blocks the downstream signaling cascade, primarily the Signal Transducer and Activator of Transcription (STAT) pathway, making it an invaluable tool for studying cytokine-mediated cellular responses. These application notes provide detailed protocols for utilizing **Tofacitinib** in vitro to dissect cytokine signaling pathways.

## Mechanism of Action

**Tofacitinib** functions by competitively blocking the ATP-binding site of JAK enzymes.[2] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

**Tofacitinib** exhibits a degree of selectivity, primarily inhibiting JAK1 and JAK3, with a lesser effect on JAK2 and significantly lower potency against TYK2.[1] This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the subsequent translocation to the nucleus and the regulation of gene expression.[1][2] The disruption of the JAK-STAT pathway by **Tofacitinib** leads to a reduction in the production of inflammatory

mediators and modulates the activity of various immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[\[2\]](#)

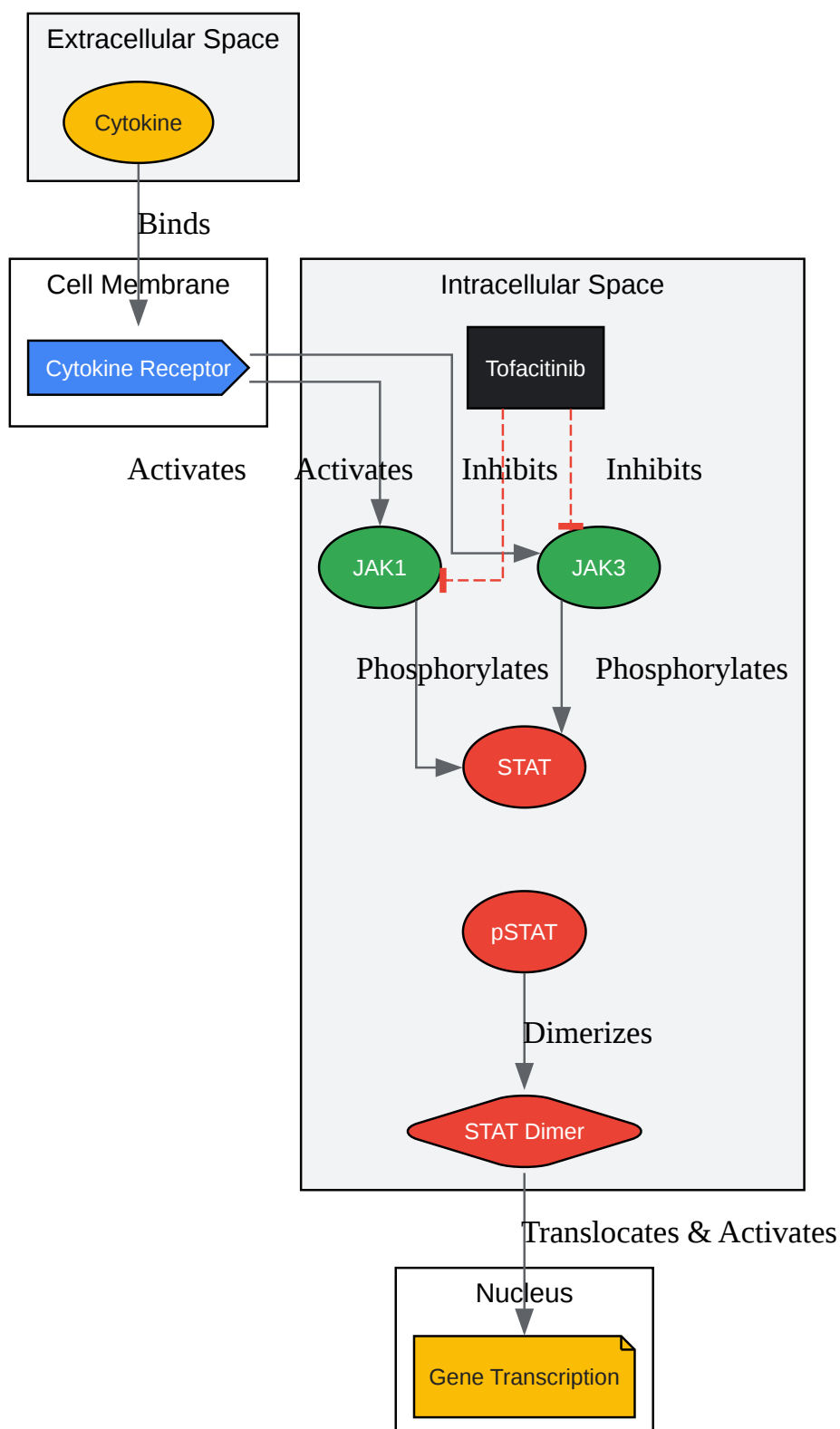
## Data Presentation

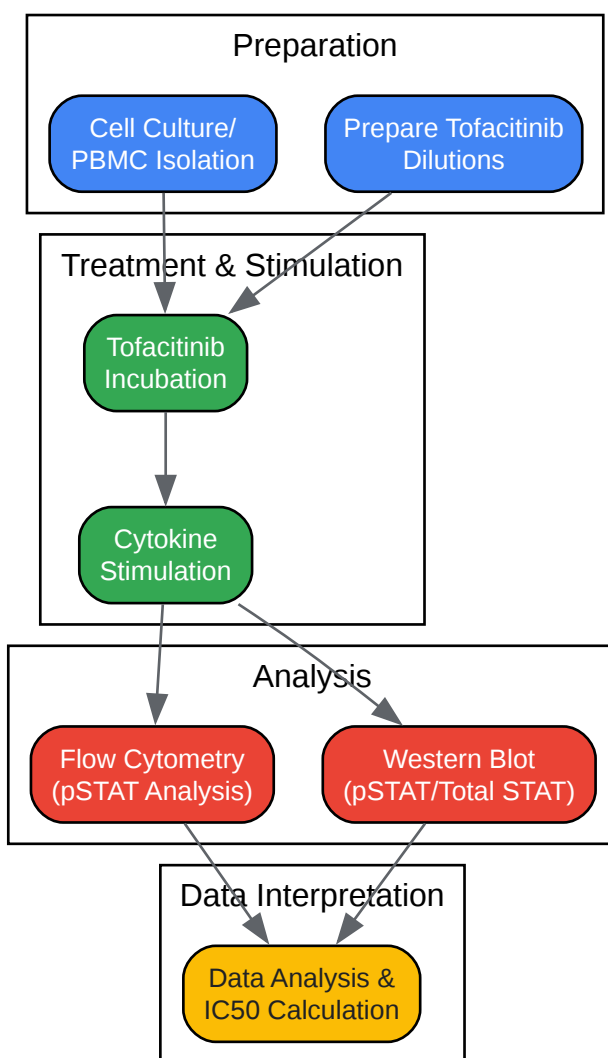
The inhibitory activity of **Tofacitinib** against different JAK isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions.

Kinase	Tofacitinib IC50 (nM)
JAK1	1.7 - 6.1
JAK2	1.8 - 12
JAK3	0.75 - 8.0
TYK2	16 - 176

Note: The IC50 values are compiled from multiple sources and represent a range of reported values.[\[3\]](#)[\[4\]](#)

## Signaling Pathway Diagram





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## References

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- To cite this document: BenchChem. [Tofacitinib as a Tool for Studying Cytokine-Mediated Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680491#tofacitinib-as-a-tool-for-studying-cytokine-mediated-signaling]

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